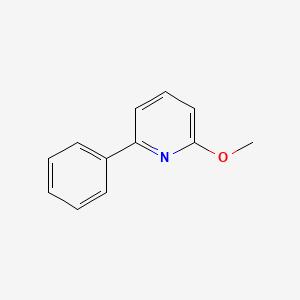

2-Methoxy-6-phenylpyridine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-methoxy-6-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-14-12-9-5-8-11(13-12)10-6-3-2-4-7-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIOFCYRHFIMVPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20466846 | |

| Record name | 2-METHOXY-6-PHENYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35070-08-7 | |

| Record name | 2-METHOXY-6-PHENYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 2-Methoxy-6-phenylpyridine: Mechanisms and Methodologies

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the Phenylpyridine Scaffold

The 2-methoxy-6-phenylpyridine moiety is a privileged scaffold in modern chemistry. Its presence in advanced materials, agrochemicals, and, most notably, pharmaceutical agents, underscores the critical need for robust and scalable synthetic routes. This guide moves beyond simple procedural outlines to provide a deep, mechanistic understanding of the core synthetic strategies. As senior scientists and development professionals, our goal is not merely to synthesize a molecule but to understand the causality behind each transformation, enabling us to troubleshoot, optimize, and innovate. This document is structured to deliver that expertise, focusing on the prevalent palladium-catalyzed cross-coupling reactions and alternative pathways, grounded in authoritative literature and practical insights.

Part 1: Palladium-Catalyzed Cross-Coupling: The Workhorse of Biaryl Synthesis

The most reliable and versatile methods for constructing the C-C bond between the pyridine and phenyl rings are palladium-catalyzed cross-coupling reactions. These reactions share a common catalytic cycle but differ in the nature of the organometallic nucleophile. The choice between them is often dictated by factors such as substrate scope, functional group tolerance, and the toxicity of reagents.[1][2]

The foundational mechanism for these reactions involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (e.g., 2-chloro-6-methoxypyridine), forming a Pd(II) intermediate.[3][4] This is often the rate-determining step in the cycle.[2]

-

Transmetalation: A ligand is transferred from the organometallic nucleophile (e.g., organoboron, organotin, or organozinc) to the Pd(II) complex, displacing the halide.[1][5]

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[3][4]

The Suzuki-Miyaura Coupling: A Robust and Practical Approach

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability, low toxicity, and commercial availability of its organoboron reagents.[2][6] The reaction couples an organoborane (typically a boronic acid or ester) with an organic halide or triflate.[4]

Mechanistic Causality: The key to the Suzuki coupling is the activation of the organoboron species by a base.[2] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the transmetalation step with the Pd(II) intermediate.[2] The choice of base, solvent, and ligand is critical, especially when working with electron-deficient heteroaromatics like pyridines, which can sometimes inhibit catalyst activity.[7]

Catalytic Cycle Diagram:

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Stille Coupling: High Tolerance, Higher Toxicity

The Stille reaction utilizes organostannanes (organotin compounds) as the nucleophilic partner.[8] Its primary advantage is the exceptional tolerance for a wide array of functional groups, as organostannanes are generally unreactive towards many common reagents.[9][10]

Mechanistic Causality: Unlike Suzuki coupling, the Stille reaction does not require a base for activation. The transmetalation step is believed to proceed through either an associative mechanism, where the organostannane coordinates to the palladium center, or a dissociative pathway.[8][11] The main drawback is the high toxicity of organotin compounds and byproducts, which can be difficult to remove from the final product, a significant concern in drug development.[12]

The Negishi Coupling: Mild Conditions and High Reactivity

The Negishi coupling employs organozinc reagents, which are more reactive than their boron or tin counterparts.[5][13] This heightened reactivity allows for reactions to proceed under very mild conditions, often at room temperature.[13]

Mechanistic Causality: The high nucleophilicity of organozinc compounds facilitates a rapid transmetalation step.[14] This makes Negishi coupling particularly valuable for coupling less reactive electrophiles or for constructing sterically hindered biaryl systems.[15] While organozinc reagents are sensitive to air and moisture, their preparation from corresponding halides is straightforward, and they exhibit broad functional group compatibility.[5][16]

Part 2: Comparative Analysis of Core Cross-Coupling Strategies

The selection of a synthetic route is a multi-faceted decision. The following table provides a comparative summary to guide this process.

| Method | Organometallic Reagent | Advantages | Disadvantages |

| Suzuki-Miyaura | Organoboron (R-B(OH)₂) | Low toxicity; Reagents are air and moisture stable; Commercially available; Environmentally benign byproducts.[2][17] | Requires a base for activation; Boronic acids can undergo side reactions like protodeboronation.[18] |

| Stille | Organotin (R-SnBu₃) | Excellent functional group tolerance; No base required; Reagents are air and moisture stable.[9][10] | High toxicity of tin reagents and byproducts; Difficult purification to remove tin residues.[12] |

| Negishi | Organozinc (R-ZnX) | High reactivity allows for mild conditions; Excellent for difficult couplings; High functional group tolerance.[13][16] | Reagents are sensitive to air and moisture; Requires inert atmosphere techniques.[19] |

Part 3: A Practical Workflow for Synthesis

A successful synthesis relies on a well-designed and executed experimental workflow. The following diagram illustrates a generalized process for a palladium-catalyzed cross-coupling reaction.

Caption: A generalized experimental workflow for cross-coupling reactions.

Part 4: Detailed Experimental Protocol: Suzuki-Miyaura Synthesis

This section provides a representative, field-tested protocol for the synthesis of this compound via Suzuki-Miyaura coupling.

Reaction Scheme: 2-Chloro-6-methoxypyridine + Phenylboronic Acid → this compound

Materials & Reagents:

-

2-Chloro-6-methoxypyridine (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv, 1.5 mol%)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.06 equiv, 6 mol%)

-

Potassium Phosphate (K₃PO₄) (2.0 equiv)

-

1,4-Dioxane (Anhydrous, degassed)

-

Water (Degassed)

Protocol:

-

Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloro-6-methoxypyridine, phenylboronic acid, and potassium phosphate.

-

Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere. This step is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

-

Catalyst/Ligand Addition: Under a positive pressure of argon, add the Pd₂(dba)₃ catalyst and the SPhos ligand to the flask. The use of a bulky, electron-rich phosphine ligand like SPhos accelerates the oxidative addition and reductive elimination steps, which is particularly beneficial for coupling with electron-deficient chloropyridines.[20]

-

Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 10:1 to 5:1 ratio of dioxane:water) via syringe. The water is essential for the activity of the inorganic base and facilitates the formation of the active boronate species.[21]

-

Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting 2-chloro-6-methoxypyridine is consumed (typically 12-24 hours).

-

Workup - Quenching and Extraction: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and add water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

-

Workup - Washing: Combine the organic layers and wash with brine. This step helps to remove residual water and inorganic salts.

-

Workup - Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a pure product.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 5: Alternative Pathways - Nucleophilic Aromatic Substitution (SNAr)

While cross-coupling is dominant, it is instructive to consider alternative strategies. Nucleophilic Aromatic Substitution (SNAr) offers a different mechanistic approach. For pyridine systems, SNAr is highly regioselective, favoring attack at the C2 and C4 positions.[22] This is because the anionic Meisenheimer-like intermediate is stabilized by resonance structures that place the negative charge on the electronegative nitrogen atom.[22]

A plausible two-step route to this compound could be:

-

Phenylation: Start with 2,6-dichloropyridine. A selective cross-coupling (e.g., Suzuki) could be performed to install the phenyl group first, yielding 2-chloro-6-phenylpyridine. The challenge here is controlling mono- vs. di-substitution.

-

Methoxylation (SNAr): The resulting 2-chloro-6-phenylpyridine can then undergo an SNAr reaction with sodium methoxide. The electron-withdrawing nature of both the phenyl group and the ring nitrogen activates the C2 position for nucleophilic attack.[23]

Caption: A simplified schematic of the SNAr methoxylation step.

This SNAr approach avoids the direct use of a methoxy-substituted pyridine in the cross-coupling step, which can sometimes be advantageous depending on substrate availability and reactivity.

Conclusion

The synthesis of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura method offering the best balance of efficiency, safety, and practicality for most applications. An understanding of the underlying catalytic cycles and the rationale for selecting specific reagents and conditions is paramount for successful and reproducible synthesis. By mastering these principles, researchers can confidently adapt and optimize these powerful transformations for the efficient construction of complex molecular targets in drug discovery and materials science.

References

-

Casares, J. A., Espinet, P., Fuentes, B., & Salas, G. (2007). Insights into the Mechanism of the Negishi Reaction: ZnRX versus ZnR2 Reagents. Journal of the American Chemical Society.

-

Wikipedia. (n.d.). Stille reaction. Wikipedia.

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry.

-

Espinet, P., & Echavarren, A. M. (2004). Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3). Journal of the American Chemical Society.

-

Grokipedia. (n.d.). Negishi coupling. Grokipedia.

-

OpenOChem Learn. (n.d.). Stille Coupling. OpenOChem Learn.

-

BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. BYJU'S.

-

Wikipedia. (n.d.). Suzuki reaction. Wikipedia.

-

Chemistry Notes. (2022). Negishi coupling reaction: Mechanism, popular application. Chemistry Notes.

-

Wikipedia. (n.d.). Negishi coupling. Wikipedia.

-

Name-Reaction.com. (n.d.). Negishi cross-coupling. Name-Reaction.com.

-

BenchChem. (2025). A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines. BenchChem.

-

Chemistry LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts.

-

Myers, A. (n.d.). The Stille Reaction. Chem 115, Harvard University.

-

PubMed. (2010). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed.

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.

-

Billingsley, K. L., & Buchwald, S. L. (2003). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. The Journal of Organic Chemistry.

-

BenchChem. (n.d.). Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines. BenchChem.

-

Lam, H. W., & Wilden, J. D. (2005). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society.

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.

-

BenchChem. (2025). A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution. BenchChem.

-

Schubert, U. S., & Eschbaumer, C. (2002). Functionalized 2,2'-Bipyridines and 2,2':6',2''-Terpyridines via Stille-Type Cross-Coupling Procedures. The Journal of Organic Chemistry.

-

National Institutes of Health. (2005). A Simple, Modular Synthesis of Substituted Pyridines. PubMed Central.

-

National Institutes of Health. (2009). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PubMed Central.

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.

-

Bryce, M. R., & Tarbit, B. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.

-

Li, J., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega.

-

YouTube. (2019). nucleophilic aromatic substitutions. YouTube.

-

Canadian Science Publishing. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.

-

National Institutes of Health. (2012). 4′-(2-Methoxyphenyl)-2,2′:6′,2′′-terpyridine. PubMed Central.

-

Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange.

-

Wu, T. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc..

-

Organic Syntheses. (n.d.). Bipyridine. Organic Syntheses.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.

-

PubMed. (2011). Negishi Cross-Coupling of Secondary Alkylzinc Halides With aryl/heteroaryl Halides Using Pd-PEPPSI-IPent. PubMed.

-

ChemScene. (n.d.). This compound. ChemScene.

-

MDPI. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity. Molecules.

-

National Institutes of Health. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PubMed Central.

-

ResearchGate. (2007). A new route for the synthesis of 2-phenylpyridines over molecular sieve catalysts. ResearchGate.

-

National Institutes of Health. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. PubMed Central.

-

Wikipedia. (n.d.). 2-Phenylpyridine. Wikipedia.

-

Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.

-

Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Organic Chemistry Portal.

Sources

- 1. byjus.com [byjus.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. chemistnotes.com [chemistnotes.com]

- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Stille reaction - Wikipedia [en.wikipedia.org]

- 9. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. grokipedia.com [grokipedia.com]

- 14. name-reaction.com [name-reaction.com]

- 15. Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd-PEPPSI-IPent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Negishi coupling - Wikipedia [en.wikipedia.org]

- 17. Suzuki Coupling [organic-chemistry.org]

- 18. Yoneda Labs [yonedalabs.com]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 23. youtube.com [youtube.com]

Core Chemical and Physical Properties

An In-Depth Technical Guide to 2-Methoxy-6-phenylpyridine

Introduction

This compound, identified by the CAS Number 35070-08-7 , is a substituted pyridine derivative that has emerged as a significant building block in synthetic and medicinal chemistry.[1][2][3] Its structure, featuring a pyridine core functionalized with a methoxy group and a phenyl ring, provides a unique combination of electronic properties and steric features. This guide offers a comprehensive overview of its synthesis, properties, and applications, tailored for researchers, scientists, and professionals in drug development. The pyridine scaffold is a well-established "privileged structure" in drug design, and understanding the nuances of its derivatives like this compound is crucial for the development of novel therapeutics and functional materials.[4][5][6]

A thorough understanding of a compound's physicochemical properties is the foundation of its application in research. This compound is a compound whose characteristics are dictated by the interplay between the electron-deficient pyridine ring, the electron-donating methoxy group, and the hydrophobic phenyl substituent. These properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 35070-08-7 | [1][2][7] |

| Molecular Formula | C₁₂H₁₁NO | [1][7] |

| Molecular Weight | 185.22 g/mol | [1][2] |

| Synonyms | Pyridine, 2-methoxy-6-phenyl | [1] |

| SMILES | COC1=CC=CC(=N1)C2=CC=CC=C2 | [1][8] |

| Topological Polar Surface Area (TPSA) | 22.12 Ų | [8] |

| LogP (Calculated) | 2.7572 | [8] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [7][8] |

Spectroscopic Profile: While specific spectra are proprietary, the structure of this compound allows for predictable spectroscopic signatures.

-

¹H NMR: The proton NMR spectrum would be expected to show distinct aromatic signals for both the pyridine and phenyl rings. The methoxy group would appear as a characteristic singlet, typically around 3.9-4.0 ppm. Analysis of coupling patterns in the aromatic region would be critical for confirming the substitution pattern.[9][10][11][12]

-

¹³C NMR: The carbon NMR would display signals for all 12 carbons, with the methoxy carbon appearing in the aliphatic region (around 55 ppm) and the remaining signals in the aromatic region. The carbon attached to the oxygen would be significantly shifted downfield.[9][10]

Synthesis and Mechanistic Insights

The most prevalent and efficient method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[13][14] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance, excellent yields, and relatively mild reaction conditions.

Core Reaction: The synthesis involves the coupling of 2-Chloro-6-methoxypyridine with Phenylboronic acid.[13]

Caption: Suzuki-Miyaura cross-coupling workflow for synthesis.

Detailed Experimental Protocol (Illustrative):

-

Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2-Chloro-6-methoxypyridine (1.0 eq), Phenylboronic acid (1.2 eq), and a suitable base such as Sodium Carbonate (Na₂CO₃, 2.0 eq).[14]

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq). The choice of catalyst and ligand is crucial for optimizing yield and reaction time.

-

Solvent Addition: Introduce a degassed solvent system. A mixture of an organic solvent like benzene or toluene and an aqueous solution for the base is common.[14]

-

Reaction Execution: Heat the mixture to reflux (typically 80-100°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Perform an aqueous work-up by extracting the product into an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Final Purification: The crude product is then purified using column chromatography on silica gel to yield pure this compound.

Causality and Trustworthiness: This protocol is self-validating. The use of an inert atmosphere prevents the degradation of the sensitive palladium catalyst. The base is essential for the transmetalation step of the catalytic cycle. Monitoring by TLC ensures the reaction is driven to completion, and final purification by chromatography validates the identity and purity of the product.

Applications in Drug Discovery and Development

The phenylpyridine motif is a key pharmacophore in numerous biologically active compounds. Its presence can facilitate π-π stacking interactions with biological targets, while the pyridine nitrogen can act as a hydrogen bond acceptor. The methoxy group can modulate solubility and metabolic stability.

Role as a Scaffold: this compound serves as a versatile starting point for creating libraries of novel compounds. The pyridine and phenyl rings can be further functionalized through various organic reactions to explore structure-activity relationships (SAR).

Sources

- 1. chemscene.com [chemscene.com]

- 2. sinfoochem.com [sinfoochem.com]

- 3. 35070-08-7|this compound|BLD Pharm [bldpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound | 35070-08-7 [m.chemicalbook.com]

- 8. chemscene.com [chemscene.com]

- 9. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. 2-Phenylpyridine(1008-89-5) 1H NMR spectrum [chemicalbook.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Physical Properties of 2-Methoxy-6-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 2-Methoxy-6-phenylpyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is structured to deliver not just data, but also the scientific context and experimental methodologies crucial for its practical application in research and development. We will delve into its structural and physicochemical characteristics, supported by computational predictions and established analytical techniques. Detailed, replicable protocols for the experimental determination of these properties are provided to ensure scientific rigor and reproducibility.

Introduction and Molecular Overview

This compound is an aromatic heterocyclic compound featuring a pyridine ring substituted with a methoxy group at the 2-position and a phenyl group at the 6-position. This substitution pattern imparts a unique combination of electronic and steric properties, making it a valuable scaffold in the design of novel bioactive molecules and functional materials. The presence of the nitrogen atom in the pyridine ring, the electron-donating methoxy group, and the bulky, aromatic phenyl group all contribute to its distinct reactivity, intermolecular interactions, and, consequently, its physical properties. Understanding these properties is a fundamental prerequisite for its effective use in synthesis, formulation, and biological screening.

Molecular Structure:

Caption: Molecular structure of this compound.

Core Physical Properties

The physical properties of a compound are critical determinants of its behavior in various experimental settings, from reaction kinetics to biological availability. The following table summarizes the key physical properties of this compound. It is important to note that while some data is available from chemical suppliers, specific experimental values for properties like melting and boiling points are not widely published. Therefore, computationally predicted values are also included and are explicitly identified.

| Property | Value | Source/Method |

| Molecular Formula | C₁₂H₁₁NO | - |

| Molecular Weight | 185.22 g/mol | [1][2][3] |

| CAS Number | 35070-08-7 | [1][2][4] |

| Physical State | Solid (predicted) | General observation for similar compounds |

| Melting Point | Not experimentally determined. Isomer 3-Methoxy-6-phenylpyridine has a melting point of 54-56 °C. | [3] |

| Boiling Point | Predicted: 311.5 ± 30.0 °C at 760 Torr (for isomer 3-Methoxy-6-phenylpyridine) | [3] |

| Density | Predicted: 1.077 ± 0.06 g/cm³ at 20 °C (for isomer 3-Methoxy-6-phenylpyridine) | [3] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol. Limited solubility in water is anticipated. | [5][6] |

| pKa (of conjugate acid) | Not experimentally determined. Predicted to be weakly basic. | General property of pyridines[7] |

| LogP | 2.7572 (Predicted) | [1] |

| Storage | Sealed in a dry environment at 2-8°C is recommended. | [1] |

Experimental Protocols for Property Determination

To ensure the generation of reliable and reproducible data, the following section details the standard experimental procedures for determining the key physical properties of this compound.

Determination of Melting Point

The melting point is a crucial indicator of purity. For a crystalline solid, a sharp melting range (typically <1°C) is indicative of high purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady rate of 1-2°C per minute.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

-

Reporting: The melting point is reported as the range T1-T2.

Caption: Workflow for melting point determination.

Determination of Boiling Point

Given that this compound may have a high boiling point, distillation under reduced pressure might be necessary to prevent decomposition.

Methodology: Simple Distillation

-

Apparatus Setup: A distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a receiving flask.

-

Sample Introduction: A small volume (e.g., 5 mL) of liquid this compound is placed in the distillation flask along with a boiling chip.

-

Heating: The flask is heated gently.

-

Observation: The temperature is recorded when the liquid is boiling and the vapor condensate is dripping into the condenser at a steady rate. This temperature is the boiling point at the recorded atmospheric pressure.

Determination of Solubility

Understanding the solubility profile is essential for selecting appropriate solvents for reactions, purification, and formulation.

Methodology: Qualitative Solubility Testing

-

Sample Preparation: A small, measured amount (e.g., 10 mg) of this compound is placed in a series of test tubes.

-

Solvent Addition: A measured volume (e.g., 1 mL) of various solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane) is added to each test tube.

-

Observation: The tubes are agitated, and the solubility is observed at room temperature. If the compound dissolves, it is recorded as "soluble." If not, it is "insoluble." For intermediate cases, "sparingly soluble" is noted.

Spectroscopic Characterization

Spectroscopic data provides a fingerprint of the molecule, confirming its identity and providing insights into its electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

-

Expected Chemical Shifts: The aromatic protons on the pyridine and phenyl rings are expected to resonate in the downfield region (typically δ 7.0-8.5 ppm). The methoxy group protons will appear as a singlet further upfield (typically δ 3.5-4.0 ppm). The protons on the pyridine ring will show characteristic coupling patterns.[8]

¹³C NMR Spectroscopy:

-

Expected Chemical Shifts: The carbon atoms of the aromatic rings will resonate in the δ 110-160 ppm region. The methoxy carbon will appear around δ 50-60 ppm.[9]

General NMR Protocol:

-

Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

Data Processing: The spectra are processed (Fourier transform, phasing, and baseline correction) and referenced to the residual solvent peak or an internal standard (e.g., TMS).

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

Expected Absorptions:

-

C-O Stretching: A strong absorption band is expected in the region of 1250-1050 cm⁻¹ corresponding to the aryl-alkyl ether C-O stretching.[10][11]

-

Aromatic C=C and C=N Stretching: Multiple bands in the 1600-1450 cm⁻¹ region.

-

Aromatic C-H Stretching: Absorptions above 3000 cm⁻¹.

-

C-H Bending: Out-of-plane bending vibrations in the 900-690 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.[12]

General IR Protocol:

-

Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet, or a thin film is cast from a solution onto a salt plate. For liquid samples, a drop can be placed between two salt plates.

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

-

Data Analysis: The characteristic absorption bands are identified and assigned to the corresponding functional groups.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, general precautions for handling pyridine derivatives and aromatic ethers should be followed.

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide has provided a detailed examination of the physical properties of this compound. While a complete experimental dataset is not yet publicly available, this guide offers a robust framework for its characterization, combining available data, computational predictions, and detailed experimental protocols. The information and methodologies presented herein are intended to empower researchers to confidently and safely handle and utilize this compound in their scientific endeavors.

References

-

Determination of Boiling Point of Organic Compounds - GeeksforGeeks. (2025, July 23). Retrieved from [Link]

-

Boiling Point Determination of Organic Compounds: Chemistry Guide - Vedantu. Retrieved from [Link]

-

Melting point determination . Retrieved from [Link]

-

Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. Retrieved from [Link]

-

Determination Of Melting Point Of An Organic Compound - BYJU'S. Retrieved from [Link]

-

Determination Of Boiling Point Of An Organic Compound Experiment - BYJU'S. Retrieved from [Link]

-

Determination of Melting Point . Retrieved from [Link]

-

experiment (1) determination of melting points . (2021, September 19). Retrieved from [Link]

-

How to determine the solubility of a substance in an organic solvent ? | ResearchGate. (2024, May 28). Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . Retrieved from [Link]

-

Estimation of the Normal Boiling Point of Organic Compounds - ACS Publications. Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis . Retrieved from [Link]

-

2-(4-Methoxyphenyl)-6-phenylpyridine | C18H15NO | CID 290937 - PubChem. Retrieved from [Link]

-

Solubility of Organic Compounds . (2023, August 31). Retrieved from [Link]

-

SINFOO - Products - Lab Chemicals - this compound . Retrieved from [Link]

-

Showing Compound 2-Phenylpyridine (FDB004404) - FooDB. (2010, April 8). Retrieved from [Link]

-

53698-54-7 | 3-Methoxy-6-phenylpyridine - BU CyberSec Lab. Retrieved from [Link]

-

3-[2-(methoxymethyl)phenyl]pyridine - C13H13NO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20). Retrieved from [Link]

-

13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. - ResearchGate. Retrieved from [Link]

-

Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights - PMC - PubMed Central. Retrieved from [Link]

-

[Ir{dF(CF 3 )ppy} 2 (dtbbpy)]PF 6 - Organic Syntheses Procedure. Retrieved from [Link]

-

(PDF) 4′-(2-Methoxyphenyl)-2,2′:6′,2′′-terpyridine - ResearchGate. (2025, August 8). Retrieved from [Link]

-

2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties . (2025, August 7). Retrieved from [Link]

-

18.8: Spectroscopy of Ethers - Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration - ACS Publications. Retrieved from [Link]

-

18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 . Retrieved from [Link]

-

Analysis of the NMR Spectrum of Pyridine - AIP Publishing. Retrieved from [Link]

-

The C-O Bond III: Ethers By a Knockout - Spectroscopy Online. (2017, May 1). Retrieved from [Link]

-

Spectroscopy of Ethers | Organic Chemistry Class Notes - Fiveable. Retrieved from [Link]

-

[Solved] The correct match of 13C NMR chemical shift values (&de - Testbook. (2025, December 30). Retrieved from [Link]

-

NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides . Retrieved from [Link]

-

15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]

-

The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... - ResearchGate. Retrieved from [Link]

-

2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties - New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

-

A computational study of the formation of surface methoxy species in H-SSZ-13 and H-SAPO-34 frameworks - RSC Publishing. Retrieved from [Link]

-

1 H NMR Spectrum (1D, 600 MHz, Pyridine-d5, simulated) (NP0000035) - NP-MRD. Retrieved from [Link]

-

Pyridine - Optional[13C NMR] - Chemical Shifts - SpectraBase. Retrieved from [Link]

-

Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers - MDPI. Retrieved from [Link]

-

2-Phenylpyridine - Wikipedia. Retrieved from [Link]

-

A New Insight into the Molecular Mechanism of the Reaction between 2-Methoxyfuran and Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate: An Molecular Electron Density Theory (MEDT) Computational Study - PMC - NIH. Retrieved from [Link]

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. byjus.com [byjus.com]

- 5. scribd.com [scribd.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. orgsyn.org [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. testbook.com [testbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

An In-Depth Technical Guide to the NMR Data Interpretation of 2-Methoxy-6-phenylpyridine

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra of 2-methoxy-6-phenylpyridine, a substituted heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] Authored from the perspective of a seasoned application scientist, this document moves beyond simple data reporting to explain the underlying principles governing the observed chemical shifts and coupling patterns. It offers field-proven insights into sample preparation, data acquisition, and spectral interpretation, designed to empower researchers, scientists, and drug development professionals to confidently characterize this and similar molecular scaffolds. The protocols herein are designed as self-validating systems to ensure data integrity and reproducibility.

Introduction: The Significance of Spectroscopic Analysis

This compound (C₁₂H₁₁NO, M.W. 185.22 g/mol ) is a disubstituted pyridine derivative.[3] The pyridine ring is a foundational scaffold in numerous pharmaceuticals and functional materials.[1] The precise arrangement of substituents—in this case, an electron-donating methoxy group and a bulky, magnetically anisotropic phenyl group—creates a unique electronic and steric environment. Understanding this environment is critical for predicting reactivity, intermolecular interactions, and biological activity.

High-resolution NMR spectroscopy provides an atomic-level view of the molecular structure. By analyzing the chemical shifts (δ), coupling constants (J), and signal multiplicities, we can definitively assign each proton and carbon atom in the molecule, confirming its identity and assessing its purity. This guide will systematically deconstruct the ¹H and ¹³C NMR spectra, explaining the causal factors behind the observed spectral features.

Molecular Structure and Atom Numbering

A standardized atom numbering system is essential for unambiguous spectral assignment. The following structure and numbering convention will be used throughout this guide.

Caption: IUPAC numbering for this compound.

¹H NMR Spectral Analysis (400 MHz, CDCl₃)

The proton NMR spectrum provides critical information on the electronic environment and connectivity of hydrogen atoms. The choice of deuterated chloroform (CDCl₃) as a solvent is standard for many organic molecules due to its excellent dissolving power and the presence of a convenient residual solvent peak for referencing (δ ~7.26 ppm).[4]

Causality of Chemical Shifts and Multiplicities

-

Aromatic Region (Pyridine Ring): The three protons on the pyridine ring (H3, H4, H5) form a coupled spin system. Their chemical shifts are influenced by the electronic effects of the substituents. The methoxy group (-OCH₃) at C2 is electron-donating through resonance, which increases electron density (shields) the ortho (H3) and para (H5) positions, causing them to appear at a higher field (lower δ) compared to unsubstituted pyridine.[5] Conversely, the nitrogen atom withdraws electron density, deshielding adjacent protons.

-

Aromatic Region (Phenyl Ring): The protons of the phenyl group (H2'/H6', H3'/H5', H4') typically appear as a complex multiplet. The protons closest to the pyridine ring (H2'/H6') are deshielded due to the anisotropic effect of the pyridine ring current and steric compression.

-

Aliphatic Region (Methoxy Group): The methoxy protons (-OCH₃) are highly shielded and appear as a sharp singlet far upfield, as they are not coupled to any other protons.

Signal Assignment and Interpretation

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |

| H2'/H6' | ~8.00 - 7.90 | Multiplet (dd) | - | Deshielded by proximity to the pyridine nitrogen and steric effects. |

| H4 | ~7.65 | Triplet (t) | ~7.8 | Appears as a triplet due to coupling with two adjacent protons (H3 and H5) with similar J-values (³JHH). This is the central proton of the pyridine's three-proton system. |

| H3'/H5', H4' | ~7.50 - 7.35 | Multiplet (m) | - | Protons on the phenyl ring, typically overlapping in a complex pattern. |

| H5 | ~7.05 | Doublet (d) | ~7.5 | Coupled only to H4 (³JHH). Shielded by the para methoxy group. |

| H3 | ~6.70 | Doublet (d) | ~8.1 | Coupled only to H4 (³JHH). Shielded by the ortho methoxy group. |

| -OCH₃ (H8) | ~4.00 | Singlet (s) | - | Aliphatic protons on the methoxy group, appearing as a characteristic singlet. |

Note: The exact chemical shifts and coupling constants can vary slightly depending on sample concentration, temperature, and the specific NMR instrument used.[6]

¹³C NMR Spectral Analysis (100 MHz, CDCl₃)

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic nature. The spectrum is typically acquired with proton decoupling, resulting in sharp singlet signals for each carbon atom.

Causality of Chemical Shifts

-

C2 and C6 (Substituted Carbons): These carbons are significantly deshielded (appear at high δ values) due to their direct attachment to electronegative atoms (oxygen and nitrogen) and the phenyl ring. The C2 carbon, bonded to both nitrogen and the methoxy group's oxygen, is expected to be the most downfield signal in the pyridine ring.

-

C4 (Pyridine Ring): This carbon is typically found in the mid-aromatic range for pyridines.

-

C3 and C5 (Pyridine Ring): The electron-donating methoxy group shields the ortho (C3) and para (C5) carbons, causing them to appear at a higher field (lower δ) compared to C4.[7]

-

Phenyl Ring Carbons: The carbon attached to the pyridine ring (C1') is a quaternary carbon and will be deshielded. The other phenyl carbons (C2'-C6') will appear in the typical aromatic region (~120-130 ppm).

-

Methoxy Carbon (C8): This aliphatic carbon is highly shielded and appears far upfield.

Signal Assignment

| Signal Assignment | Chemical Shift (δ, ppm) | Rationale for Assignment |

| C2 | ~164.0 | Most deshielded aromatic carbon, attached to both N and O. |

| C6 | ~157.5 | Deshielded carbon attached to N and the phenyl group. |

| C1' | ~139.0 | Quaternary carbon of the phenyl ring, point of attachment. |

| C4 | ~138.5 | Central CH carbon of the pyridine ring. |

| C4' | ~129.5 | Para CH carbon of the phenyl ring. |

| C2'/C6' | ~128.8 | Ortho CH carbons of the phenyl ring. |

| C3'/C5' | ~127.0 | Meta CH carbons of the phenyl ring. |

| C5 | ~117.0 | CH carbon para to the methoxy group, shielded. |

| C3 | ~109.0 | CH carbon ortho to the methoxy group, highly shielded. |

| -OCH₃ (C8) | ~53.5 | Aliphatic methoxy carbon, highly shielded. |

Experimental Protocols: A Self-Validating Workflow

Adherence to standardized protocols is paramount for obtaining high-quality, reproducible NMR data.[4]

Protocol: NMR Sample Preparation

-

Material Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial. For ¹³C NMR, a higher concentration (20-30 mg) is recommended to achieve a good signal-to-noise ratio in a reasonable time.[4][8]

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃, 99.8% D) to the vial.[8] The solvent volume should be sufficient to create a column height of 4-5 cm in a standard 5 mm NMR tube.[4]

-

Dissolution: Gently vortex or swirl the vial to ensure the sample is completely dissolved. A homogenous solution free of particulate matter is critical for good spectral resolution.[4]

-

Transfer: Carefully transfer the solution into a 5 mm NMR tube using a clean Pasteur pipette.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity.

Protocol: NMR Data Acquisition

This protocol assumes a modern 400 MHz spectrometer.

-

Instrument Login: Log in to the spectrometer software.

-

Sample Insertion: Insert the NMR tube into a spinner turbine, adjust the depth using a depth gauge, and place it in the sample changer or insert it directly into the magnet bore.

-

Locking and Shimming:

-

Load a standard shim set.

-

Instruct the software to lock onto the deuterium signal of the CDCl₃ solvent. This stabilizes the magnetic field.[4]

-

Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for sharp peaks and high resolution.

-

-

¹H Spectrum Acquisition:

-

Set the experiment parameters: pulse sequence (e.g., zg30), spectral width (~16 ppm), number of scans (e.g., 8 or 16), and relaxation delay (D1, e.g., 1-2 seconds).

-

Acquire the spectrum.

-

-

¹³C Spectrum Acquisition:

-

Set the experiment parameters: pulse sequence (e.g., zgpg30 for proton-decoupled), spectral width (~220 ppm), number of scans (e.g., 1024 or more, depending on concentration), and relaxation delay (D1, e.g., 2 seconds).

-

Acquire the spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction.

-

Reference the spectra: For ¹H, set the residual CDCl₃ peak to 7.26 ppm. For ¹³C, set the CDCl₃ triplet to 77.16 ppm.

-

Integrate the ¹H signals and pick the peaks for both spectra.

-

Advanced Analysis: 2D NMR and Structure Confirmation

For unambiguous assignment, especially in more complex molecules, 2D NMR experiments are invaluable.[9] A logical workflow confirms the assignments made from 1D spectra.

Caption: Workflow for unambiguous structure confirmation using 2D NMR.

-

¹H-¹H COSY (Correlation Spectroscopy): Confirms proton-proton couplings. A cross-peak between the signals at δ ~7.65 (H4) and δ ~7.05 (H5), and another between δ ~7.65 (H4) and δ ~6.70 (H3) would definitively prove the H3-H4-H5 connectivity on the pyridine ring.[9]

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This experiment would show a cross-peak between the proton signal at δ ~4.00 and the carbon signal at δ ~53.5, confirming the -OCH₃ assignment.[10]

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is crucial for assigning quaternary carbons. For example, the methoxy protons (H8) should show a correlation to the C2 carbon, and the H2'/H6' protons should show a correlation to C6, confirming the connectivity of the substituents.[9]

Conclusion

The NMR spectral interpretation of this compound is a clear illustration of fundamental chemical principles. The electronic effects of the methoxy and phenyl substituents, combined with the inherent properties of the pyridine heterocycle, result in a predictable and interpretable set of spectra. By following rigorous experimental protocols and employing a logical, stepwise interpretation strategy that can be enhanced with 2D NMR techniques, researchers can confidently elucidate the structure of this molecule. This guide serves as a robust framework for the analysis of substituted pyridines, providing the necessary technical detail and causal reasoning to ensure scientific integrity and advance research and development goals.

References

-

Thomas, St., et al. "13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration." Journal of Chemical Information and Modeling, ACS Publications.

-

"Studies of Nuclear Magnetic Resonance Spectra of Positive Halogen Salts of Pyridine and Substituted Pyridines." Asian Journal of Chemistry, vol. 16, no. 2, 2004, pp. 651-654, Asian Publication Corporation.

-

"NMR Sample Preparation: The Complete Guide." Organomation.

-

Amador-Sánchez, Yoarhy A., et al. "NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions." Magnetic Resonance in Chemistry, 2025, Wiley.

-

"NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions." ResearchGate, Dec. 2025.

-

Castellano, S., et al. "Analysis of the NMR Spectrum of Pyridine." The Journal of Chemical Physics, vol. 46, no. 1, 1967, pp. 327-333, AIP Publishing.

-

"STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS." University of Notre Dame, 24 July 2023.

-

"NMR Sample Preparation." Western University.

-

"NMR data collection and analysis protocol for high-throughput protein structure determination." Proceedings of the National Academy of Sciences, vol. 102, no. 2, 2005, pp. 282-287, PubMed Central.

-

"NMR sample preparation guidelines." [Source not formally titled].

-

Supporting information - The Royal Society of Chemistry.

-

"2-(4-Methoxyphenyl)-6-phenylpyridine." PubChem, National Center for Biotechnology Information.

-

"this compound." ChemScene.

-

Govindaraju, V., et al. "Proton NMR chemical shifts and coupling constants for brain metabolites." NMR in Biomedicine, vol. 13, no. 3, 2000, pp. 129-153.

-

"2-{2-(10-Methoxydecyl)phenyl}pyridine - Optional[13C NMR] - Chemical Shifts." SpectraBase.

-

"Synthesis, photophysical evaluation, and computational study of 2-methoxy- and 2-morpholino pyridine compounds as highly emissiv." [Source not formally titled].

-

"A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information." [Source not formally titled].

-

"NMR Spectroscopy :: 1H NMR Chemical Shifts." Organic Chemistry Data, University of Wisconsin.

-

"Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information." [Source not formally titled].

-

"5 Combination of 1H and 13C NMR Spectroscopy." [Source not formally titled].

-

Wang, Yi-Feng, et al. "Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation." Beilstein Journal of Organic Chemistry, vol. 10, 2014, pp. 2432-2440, PubMed Central.

-

"2-Methoxypyridine." PubChem, National Center for Biotechnology Information.

-

Giske, A., et al. "Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots." BMC Bioinformatics, vol. 15, no. 1, 2014, p. 413, PubMed Central.

-

"2-Methoxy-6-methylpyridine - Optional[13C NMR] - Chemical Shifts." SpectraBase.

-

"2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline." MDPI.

Sources

- 1. NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemscene.com [chemscene.com]

- 4. organomation.com [organomation.com]

- 5. asianpubs.org [asianpubs.org]

- 6. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 7. pubs.acs.org [pubs.acs.org]

- 8. publish.uwo.ca [publish.uwo.ca]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Methoxy-6-phenylpyridine

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. 2-Methoxy-6-phenylpyridine stands as a key scaffold in medicinal chemistry, valued for its role in the synthesis of complex molecules with potential therapeutic activities. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is the cornerstone technique for confirming the identity and purity of such organic molecules. It provides unparalleled insight into the electronic environment of each proton, revealing the intricate details of molecular architecture through chemical shifts, spin-spin coupling, and signal integration.

This guide offers a comprehensive analysis of the ¹H NMR spectrum of this compound. Moving beyond a simple data report, we will dissect the spectrum by applying fundamental principles of NMR theory, analyzing the electronic influence of substituents, and referencing established data for analogous structures. This document is designed for researchers and professionals who require not just the data, but a deep, mechanistic understanding of the spectrum.

Part 1: Theoretical Underpinnings of the Spectrum

The ¹H NMR spectrum of this compound is governed by the interplay of its structural components: the pyridine ring, the methoxy substituent, and the phenyl substituent. Understanding their individual and collective electronic effects is crucial for an accurate spectral assignment.

1.1. The Pyridine Ring System The nitrogen atom in the pyridine ring is highly electronegative, inducing a general deshielding effect on the ring protons compared to benzene (δ 7.36 ppm). This effect is most pronounced at the α-positions (C2 and C6) and the γ-position (C4). In this molecule, the C2 and C6 positions are substituted, leaving protons at C3, C4, and C5.

1.2. Substituent Effects The chemical shifts of the remaining pyridine protons (H-3, H-4, H-5) are significantly modulated by the electronic properties of the methoxy and phenyl groups.

-

2-Methoxy Group (-OCH₃): This group is a powerful electron-donating group (EDG) through resonance (+M effect), while being weakly electron-withdrawing inductively (-I effect). The resonance effect dominates, increasing electron density at the ortho (H-3) and para (H-5) positions. This increased shielding shifts the corresponding proton signals to a higher field (lower ppm). The methoxy protons themselves typically appear as a sharp singlet in the δ 3.9-4.0 ppm region.[1]

-

6-Phenyl Group (-C₆H₅): The phenyl ring acts primarily as an anisotropic group. The ring current of the phenyl group will deshield protons that lie in the plane of the ring, such as the nearby H-5 proton of the pyridine ring. The phenyl protons themselves will present a distinct set of signals, typically in the δ 7.4-8.2 ppm range.[2]

1.3. Expected Coupling Patterns The three adjacent protons on the pyridine ring (H-3, H-4, H-5) form a coupled spin system. The expected coupling constants are:

-

Ortho coupling (³J): Between adjacent protons (H-3/H-4 and H-4/H-5), typically in the range of 7-9 Hz.[3]

-

Meta coupling (⁴J): Between protons separated by two bonds (H-3/H-5), which is significantly smaller, around 2-3 Hz.[3]

This coupling will lead to characteristic splitting patterns: H-4, being coupled to two non-equivalent protons, should appear as a triplet or, more accurately, a doublet of doublets. H-3 and H-5 will each appear as a doublet of doublets, though the smaller meta coupling may not always be resolved.

Part 2: Experimental Protocol

To ensure the acquisition of a high-quality, reproducible ¹H NMR spectrum, a standardized experimental protocol is essential. This protocol represents a self-validating system for obtaining reliable data.

2.1. Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of high-purity this compound.

-

Solvent Selection: Select a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing power for nonpolar to moderately polar compounds and its single residual solvent peak at δ 7.26 ppm.[4]

-

Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.

-

Homogenization: Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved. A clear, homogeneous solution is required.

-

Standard (Optional): For precise quantification, a known amount of an internal standard like tetramethylsilane (TMS) can be added, though modern spectrometers can reference the residual solvent peak.

2.2. NMR Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[4]

-

Tuning and Shimming: Insert the sample into the spectrometer. The instrument should be tuned to the correct frequency, and the magnetic field must be shimmed to optimize its homogeneity, ensuring sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment ('zg' or similar).

-

Acquisition Time: ~2-4 seconds.

-

Relaxation Delay (d1): ~1-5 seconds to allow for full proton relaxation.

-

Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

-

Temperature: Standard probe temperature, typically 298 K (25 °C).

-

2.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the residual CDCl₃ peak to δ 7.26 ppm.

-

Integration: Integrate the area under each peak to determine the relative ratio of protons.

Experimental Workflow Diagram

Caption: Workflow for ¹H NMR analysis of this compound.

Part 3: Spectral Interpretation and Assignment

The predicted ¹H NMR spectrum of this compound in CDCl₃ is a composite of signals from the methoxy group, the pyridine ring, and the phenyl ring protons. A detailed assignment requires integrating the theoretical principles discussed earlier with reference data from similar structures.[1][5]

Molecular Structure and Proton Numbering

Sources

An In-Depth Technical Guide to the Mass Spectrometry of 2-Methoxy-6-phenylpyridine

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2-Methoxy-6-phenylpyridine, a key heterocyclic building block in pharmaceutical and materials science research. The content is structured to deliver not just procedural steps but a deep-seated rationale for analytical choices, ensuring robust and reliable characterization.

Introduction: The Analytical Imperative

This compound (C₁₂H₁₁NO) is a substituted pyridine derivative with a molecular weight of 185.22 g/mol . Its structural characterization is paramount for ensuring purity, identifying metabolites, and understanding its role in complex chemical matrices. Mass spectrometry (MS) stands as a primary tool for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. This document outlines the predicted fragmentation behaviors under both Electron Ionization (EI) and Electrospray Ionization (ESI) and provides validated protocols for its analysis.

Section 1: Ionization Strategy—Harnessing Molecular Properties

The choice of ionization technique is the most critical parameter in MS method development. For this compound, the selection hinges on the analytical context—volatile analysis via Gas Chromatography (GC) or liquid-phase analysis via Liquid Chromatography (LC).

-

Electron Ionization (EI): As a hard ionization technique, EI is ideal for GC-MS applications.[1][2] It operates by bombarding the analyte with high-energy electrons (typically 70 eV), inducing reproducible and extensive fragmentation.[3][4] This fragmentation creates a "fingerprint" mass spectrum invaluable for structural confirmation and library matching.[1][2] Given the thermal stability and volatility of this compound, GC-EI-MS is a primary method for its analysis.

-

Electrospray Ionization (ESI): ESI is a soft ionization technique, perfectly suited for LC-MS. It generates ions by applying a high voltage to a liquid sample, typically resulting in the formation of a protonated molecule, [M+H]⁺.[5] The basic nitrogen atom on the pyridine ring of this compound makes it an excellent candidate for positive-ion ESI, as it readily accepts a proton. This technique is preferred for analyzing the compound in complex biological or reaction mixtures without derivatization.

Section 2: Predicted Fragmentation Pathways

Understanding the fragmentation of this compound is key to interpreting its mass spectrum. The pathways differ significantly between EI and ESI due to the different internal energies imparted to the ion.

Electron Ionization (EI) Fragmentation

Under 70 eV EI conditions, the molecular ion (M⁺˙ at m/z 185) will be prominent. The subsequent fragmentation is predicted to follow established pathways for aromatic ethers and pyridine compounds.[6][7]

-

Loss of a Methyl Radical (•CH₃): This is a classic fragmentation pathway for aryl methyl ethers like anisole.[6][7] The cleavage of the O–CH₃ bond results in a highly stable [M-15]⁺ ion at m/z 170 .

-

Loss of Formaldehyde (CH₂O): A rearrangement followed by the elimination of a neutral formaldehyde molecule can lead to an [M-30]⁺˙ ion at m/z 155 .[7]

-

Loss of Carbon Monoxide (CO): The [M-15]⁺ ion (m/z 170) can further fragment by losing carbon monoxide, a common pathway for phenolic-type cations, yielding an ion at m/z 142 .[6]

-

Phenyl Cation Formation: Cleavage of the bond between the pyridine and phenyl rings can generate a phenyl cation at m/z 77 .

-

Pyridine Ring Fragmentation: The pyridine moiety itself can fragment, for instance, by losing hydrogen cyanide (HCN) from the m/z 155 ion to produce a fragment at m/z 128 .

Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation

In ESI, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 186 . Collision-Induced Dissociation (CID) of this precursor ion will reveal structural details. The fragmentation of protonated N-heterocycles often involves the loss of neutral molecules.[8]

-

Loss of Methane (CH₄): A likely fragmentation pathway for the protonated methoxy group involves the loss of a neutral methane molecule, leading to a fragment ion at m/z 170 .

-

Loss of Methanol (CH₃OH): Direct loss of methanol from the protonated precursor could yield an ion at m/z 154 .

-

Cleavage of the Inter-ring Bond: Similar to EI, fragmentation can occur at the bond connecting the two aromatic rings, although the resulting fragments will differ due to the protonated nature of the precursor.

Section 3: Validated Analytical Protocols

The following protocols are designed as self-validating systems, incorporating best practices for robust and reproducible results.

Protocol: GC-MS Analysis

This method is optimized for the identification and quantification of this compound using standard EI-MS.

-

Instrumentation: Gas Chromatograph coupled to a Single Quadrupole or Time-of-Flight (TOF) Mass Spectrometer.

-

Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of 1-10 µg/mL.

-

GC Conditions:

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[9]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL (splitless mode).

-

Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

-

-

MS Conditions:

Protocol: LC-MS/MS Analysis

This protocol is designed for the sensitive detection of this compound in liquid matrices, typical for drug metabolism or environmental studies.

-

Instrumentation: High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) coupled to a Triple Quadrupole (QqQ) or Orbitrap Mass Spectrometer.

-

Sample Preparation: Dilute the sample in the initial mobile phase composition. For complex matrices like plasma or tissue homogenates, a protein precipitation step (e.g., with acetonitrile) or solid-phase extraction (SPE) is required.[11]

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).[12]

-

Mobile Phase A: Water with 0.1% Formic Acid.[12]

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

-

MS Conditions:

Section 4: Data Interpretation and Validation

Accurate data interpretation relies on a systematic approach to confirming the identity and quantity of the analyte.

Summary of Predicted Ions

The table below summarizes the key ions expected from the mass spectrometric analysis of this compound. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of these ions.

| Ionization | Ion Type | Predicted m/z | Proposed Formula | Notes |

| EI | Molecular Ion (M⁺˙) | 185 | C₁₂H₁₁NO⁺˙ | Confirms molecular weight. |

| [M-CH₃]⁺ | 170 | C₁₁H₈NO⁺ | Loss of methyl from methoxy group. | |

| [M-CH₂O]⁺˙ | 155 | C₁₁H₉N⁺˙ | Loss of formaldehyde. | |

| [M-CH₃-CO]⁺ | 142 | C₁₀H₈N⁺ | Secondary fragmentation. | |

| Phenyl Cation | 77 | C₆H₅⁺ | Characteristic of phenyl group. | |

| ESI | [M+H]⁺ | 186 | C₁₂H₁₂NO⁺ | Protonated molecule (precursor). |

| [M+H-CH₄]⁺ | 170 | C₁₁H₈NO⁺ | Product ion via methane loss. | |

| [M+H-CH₃OH]⁺ | 154 | C₁₁H₈N⁺ | Product ion via methanol loss. |

System Validation

For quantitative applications, the described methods must be validated according to established guidelines. This includes assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[13][14] The use of an appropriate internal standard, preferably a stable isotope-labeled version of the analyte, is highly recommended for achieving the highest level of accuracy and precision in LC-MS analyses.

Conclusion

The mass spectrometric analysis of this compound is a robust and versatile process. By selecting the appropriate ionization technique—EI for volatile analysis and ESI for liquid analysis—and understanding the predictable fragmentation pathways, researchers can confidently identify and quantify this compound. The protocols provided herein serve as a validated starting point for method development, ensuring scientific integrity and high-quality data generation in research and drug development settings.

References

-

Zahran, N.F., Helal, A.I., & Rasgeed, N. (1997). Mass spectrometric study on the fragmentation of anisole. Arab Journal of Nuclear Sciences and Applications, 30(2), 163-169. [Link]

-

University of Arizona. Mass Spectrometry: Fragmentation. [Link]

-

CalTech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS. California Institute of Technology. [Link]

-

ETDEWEB. (1997). Mass spectrometric study on the fragmentation of anisole. [Link]

-

Losada, S., et al. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Taylor & Francis Online. [Link]

-

Li, et al. (2018). Experimental and Theoretical Study on the Pyrolysis Mechanism of Three Coal-Based Model Compounds. ResearchGate. [Link]

-

Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine. [Link]

-

Al-Tannak, N. F., & Al-Majed, A. A. (2022). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Molecules, 27(19), 6271. [Link]

-

Slideshare. (n.d.). Electron Ionization in Mass Spectroscopy. [Link]

-

Losada, S., et al. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). ResearchGate. [Link]

-

LibreTexts Chemistry. (2021). Fragmentation and Interpretation of Spectra. [Link]

-

Lipták, M., et al. (2004). Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. Rapid communications in mass spectrometry, 18(24), 3093–3098. [Link]

-

Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. [Link]

-

LibreTexts Chemistry. (2022). Electron Ionization. [Link]

-

Káncz, A., et al. (2020). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 55(11), e4617. [Link]

-

TutorChase. (n.d.). Fragmentation Patterns in Mass Spectrometry. [Link]

-

U.S. Food and Drug Administration. (2019). Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Six Nitrosamine Impurities in ARB Drugs. [Link]

-

Brophy, J. J., & Dole, J. (2008). Mass spectral fragmentations of alkylpyridine N-oxides. Organic Mass Spectrometry, 13(5), 251-255. [Link]

-

Thermo Fisher Scientific. (n.d.). HRAM-LC-MS method for the determination of nitrosamine impurities in drugs. The Analytical Scientist. [Link]

-

Robichaud, G., et al. (2021). In-Source Microdroplet Derivatization Using Coaxial Contained-Electrospray Mass Spectrometry for Enhanced Sensitivity in Saccharide Analysis. Journal of the American Society for Mass Spectrometry, 33(1), 139-148. [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chem Wisp. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms. YouTube. [Link]

-

Li, Z., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5852. [Link]

-

Robichaud, G., et al. (2021). In-Source Microdroplet Derivatization Using Coaxial Contained-Electrospray Mass Spectrometry for Enhanced Sensitivity in Saccharide Analysis. PubMed. [Link]

-

Organic Chemistry Tutor. (2023, June 2). Fragmentation in Mass Spectrometry. YouTube. [Link]

-

Shishov, A., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences, 24(2), 1675. [Link]

Sources

- 1. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 2. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

- 3. rroij.com [rroij.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mdpi.com [mdpi.com]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. Mass spectrometric study on the fragmentation of anisole (Journal Article) | ETDEWEB [osti.gov]

- 8. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. fda.gov [fda.gov]

- 12. lcms.cz [lcms.cz]

- 13. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]

- 14. Nitrosamine Testing using LC-MS Methods from the USP General Chapter <1469> | Separation Science [sepscience.com]

An In-depth Technical Guide to the FT-IR Spectrum of 2-Methoxy-6-phenylpyridine

Abstract